{1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
{1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-methoxyphenyl group, a pyridazinone ring, and a cyclohexylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the fluoro-methoxyphenyl group, and the attachment of the cyclohexylacetic acid moiety. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The fluoro-methoxyphenyl group and pyridazinone ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[({[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- {1-[({[3-(2-bromo-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
Uniqueness
The presence of the fluoro-methoxyphenyl group in {1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid distinguishes it from similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26FN3O5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-31-15-5-6-16(17(23)11-15)18-7-8-20(28)26(25-18)13-19(27)24-14-22(12-21(29)30)9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,24,27)(H,29,30) |
InChI Key |
XNMAEBMGTIZXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O)F |
Origin of Product |
United States |
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